molecular formula C19H14F2O B2751325 (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol CAS No. 128092-72-8

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol

Cat. No.: B2751325
CAS No.: 128092-72-8
M. Wt: 296.317
InChI Key: OBUSEBRACGMKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol: is a chemical compound with the molecular formula C19H14F2O. It is a type of diphenylmethanol derivative, characterized by the presence of fluorine atoms on the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

It is known that similar compounds, such as bis(4-fluorophenyl)methanol, are used as building blocks for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . These drugs primarily target dopamine receptors in the brain, which play a crucial role in regulating mood and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol typically involves the reaction of fluorobenzene derivatives with benzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where the fluorobenzene is first converted into a Grignard reagent and then reacted with benzaldehyde to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O/c20-16-12-10-15(11-13-16)19(22,14-6-2-1-3-7-14)17-8-4-5-9-18(17)21/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSEBRACGMKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phenylmagnesium bromide (1.83 mL, 5.5 mmol) was added dropwise to a tirring solution of 2,4′-difluorobenzophenone (1.09 g, 5.0 mmol) in t-butylmethyl ether (12 mL) at room temperature (“rt,”˜25° C.). After the addition was complete the reaction was heated at reflux for 3 h. The solution was cooled to rt and was poured in to ice cold 1.0 M HCl (aq) (20 mL). The organics were extracted with EtOAc (3×10 mL) and dried (Na2SO4). Concentration under reduced pressure gave the desired product (2-fluorophenyl)-(4-fluorophenyl)phenylmethanol as a pale brown oil which was used in the next reaction without any further purification.
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two

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